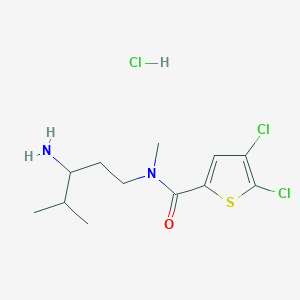
N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and thiophene, which could influence its chemical behavior .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, and the carboxamide could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally. These properties can be influenced by factors like molecular structure and intermolecular forces .Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Schiff bases of 2-aminothiophenes, which are structurally related to N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in controlling seizures induced by maximum electroshock and pentylenetetrazole, indicating potential in the treatment of epilepsy (Pk Kunda et al., 2013).
Radiosensitizers and Cytotoxins
- Nitrothiophene derivatives, similar in structure to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in enhancing the effectiveness of radiotherapy and chemotherapy in cancer treatment (M. Threadgill et al., 1991).
Chemical Characterization and Crystal Structure
- Studies on thiourea derivatives of α-amino acids, which are structurally related to the compound, have contributed to understanding the chemical properties and crystal structures of such compounds. This research is crucial for developing new pharmaceuticals and understanding their interactions at the molecular level (L. Beyer et al., 1996).
Inhibitors of Poly(ADP-ribose)polymerase (PARP)
- Thiophenecarboxamides have been investigated as inhibitors of PARP, an enzyme involved in DNA repair. These compounds could potentially be used to treat cancer by inhibiting the repair of damaged DNA in cancer cells (A. Shinkwin et al., 1999).
Antipathogenic Activity
- New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).
Synthesis of Chiral Derivatives
- The synthesis of chiral derivatives of poly(3,4-ethylenedioxythiophene) incorporating amino acids like L-leucine demonstrates the potential of such compounds in various applications, including electrochromic devices and optical displays (D. Hu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2OS.ClH/c1-7(2)9(15)4-5-16(3)12(17)10-6-8(13)11(14)18-10;/h6-7,9H,4-5,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCSPHRWCMDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=CC(=C(S1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)
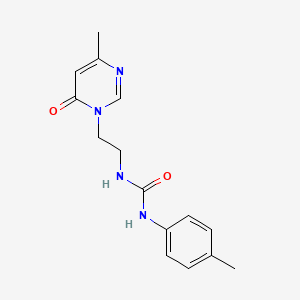
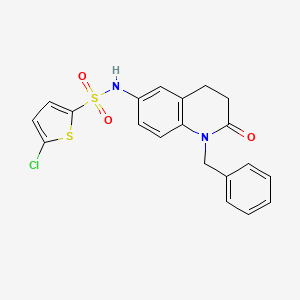


![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
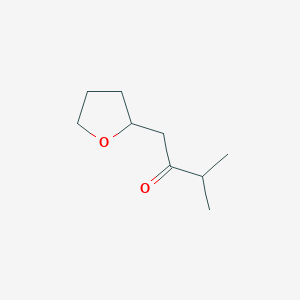

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)
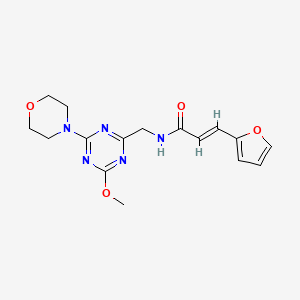
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)

